molecular formula C19H17BrN6OS B12152465 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12152465
M. Wt: 457.3 g/mol
InChI Key: DYQVRHOWZFFPFZ-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of bromophenyl, thiazole, pyrimidine, and pyrrol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is achieved by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole-2-amine . This intermediate is then subjected to further reactions to introduce the pyrimidine and pyrrol moieties, often involving condensation and cyclization reactions under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and specific pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical reactivity and biological activity. This structural complexity allows for diverse applications and the exploration of new scientific frontiers.

Properties

Molecular Formula

C19H17BrN6OS

Molecular Weight

457.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(pyrimidin-2-ylamino)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17BrN6OS/c20-13-4-2-12(3-5-13)14-11-28-18(25-14)16-15(27)10-26(17(16)21)9-8-24-19-22-6-1-7-23-19/h1-7,11,21,27H,8-10H2,(H,22,23,24)

InChI Key

DYQVRHOWZFFPFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCNC2=NC=CC=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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